2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound that incorporates both benzothiazole and piperazine moieties. These structural units are significant in medicinal chemistry due to their diverse biological activities. Benzothiazole derivatives are known for their antibacterial, antifungal, and antipsychotic properties, while piperazine derivatives exhibit antiviral, antipsychotic, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step procedures. One common method includes the reaction of 1,2-benzothiazole with piperazine under controlled conditions to form the intermediate 3-(piperazin-1-yl)-1,2-benzothiazole. This intermediate is then reacted with 4-cyanopyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of solvents like toluene and ethanol, along with purification steps such as extraction and distillation, are common in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or benzothiazole moieties can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an antipsychotic, antibacterial, and antifungal agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, its antipsychotic effects are attributed to its ability to act as a dopamine and serotonin antagonist. The compound binds to these receptors, inhibiting their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the pyridine-4-carbonitrile group.
4-(1,2-Benzothiazol-3-yl)piperazine: Similar structure but without the pyridine ring.
N,N’-Bis-(benzothiazol-3-yl)piperazine: Contains two benzothiazole groups attached to piperazine
Uniqueness
2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to the presence of the pyridine-4-carbonitrile group, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .
Properties
Molecular Formula |
C17H15N5S |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C17H15N5S/c18-12-13-5-6-19-16(11-13)21-7-9-22(10-8-21)17-14-3-1-2-4-15(14)23-20-17/h1-6,11H,7-10H2 |
InChI Key |
FGYJVJKHCQFTNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=C2)C#N)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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